Glimepiride sulfonamide

Beschreibung

Eigenschaften

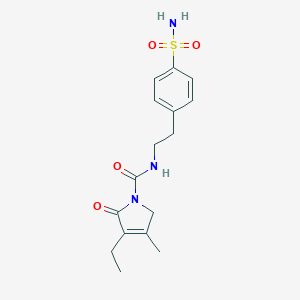

IUPAC Name |

4-ethyl-3-methyl-5-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-2H-pyrrole-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O4S/c1-3-14-11(2)10-19(15(14)20)16(21)18-9-8-12-4-6-13(7-5-12)24(17,22)23/h4-7H,3,8-10H2,1-2H3,(H,18,21)(H2,17,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJEMFZRCUKJSES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20152297 |

Source

|

| Record name | Glimepiride sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20152297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119018-29-0 |

Source

|

| Record name | N-[2-[4-(Aminosulfonyl)phenyl]ethyl]-3-ethyl-2,5-dihydro-4-methyl-2-oxo-1H-pyrrole-1-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119018-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glimepiride sulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119018290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glimepiride sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20152297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-((3-ethyl-4-methyl-2-oxo-pyrrolin-1-yl)carboxamido)ethyl)benzenesulfonamide) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.126 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-Pyrrole-1-carboxamide, N-[2-[4-(aminosulfonyl)phenyl]ethyl]-3-ethyl-2,5-dihydro-4-methyl-2-oxo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.826 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLIMEPIRIDE SULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/612913U5L6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Deep Dive into the Pancreatic Beta-Cell: The Mechanism of Action of Glimepiride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Glimepiride, a second-generation sulfonylurea, remains a cornerstone in the management of type 2 diabetes mellitus. Its primary therapeutic effect is the stimulation of insulin secretion from pancreatic beta-cells. This technical guide provides a comprehensive exploration of the molecular mechanisms underpinning the action of glimepiride. We will dissect the intricate interactions with the ATP-sensitive potassium (K-ATP) channel, the subsequent cascade of intracellular signaling events, and the ultimate exocytosis of insulin. This document will also present quantitative data on glimepiride's binding affinity and dose-response relationships, detail key experimental protocols for its study, and provide visual representations of the critical pathways and workflows involved.

Introduction

Sulfonylureas have been a mainstay in the pharmacological treatment of type 2 diabetes for decades. Glimepiride, distinguished by its specific binding characteristics and pharmacokinetic profile, offers effective glycemic control.[1][2] A thorough understanding of its mechanism of action at the molecular level is crucial for optimizing its therapeutic use and for the development of novel anti-diabetic agents. This guide will provide an in-depth analysis of the core mechanism of glimepiride, focusing on its direct effects on pancreatic beta-cells.

The ATP-Sensitive Potassium (K-ATP) Channel: The Primary Target of Glimepiride

The central player in glimepiride's action is the ATP-sensitive potassium (K-ATP) channel in the pancreatic beta-cell membrane.[3][4] This channel is a hetero-octameric complex composed of two distinct subunits:

-

The inwardly rectifying potassium channel subunit (Kir6.2): This subunit forms the pore of the channel through which potassium ions flow.[4][5][6]

-

The sulfonylurea receptor 1 (SUR1): This regulatory subunit belongs to the ATP-binding cassette (ABC) transporter family and possesses the binding site for sulfonylureas.[4][5][6]

The K-ATP channel acts as a crucial link between glucose metabolism and beta-cell electrical activity.[7] In the resting state, when blood glucose levels are low, the intracellular ATP/ADP ratio is low, and the K-ATP channels are open. This allows for the efflux of potassium ions, leading to hyperpolarization of the cell membrane and suppression of insulin secretion.[2]

The Molecular Mechanism of Glimepiride Action

Glimepiride exerts its insulin secretagogue effect through a precise sequence of events initiated by its binding to the SUR1 subunit of the K-ATP channel.

Binding to the Sulfonylurea Receptor 1 (SUR1)

Glimepiride binds with high affinity to the SUR1 subunit of the K-ATP channel.[8] While it can also interact with other SUR isoforms (SUR2A and SUR2B) found in cardiac and smooth muscle tissue, its primary therapeutic action is mediated through SUR1 in pancreatic beta-cells.[9][10] Some studies suggest that glimepiride binds to a 65-kDa protein on beta-cells, which is a component of the K-ATP channel complex.[1][11] The binding of glimepiride to SUR1 is reversible.[12]

Closure of the K-ATP Channel and Membrane Depolarization

The binding of glimepiride to SUR1 induces a conformational change in the K-ATP channel complex, leading to its closure.[2][3] This inhibition of the outward potassium current prevents the efflux of positively charged potassium ions. The resulting accumulation of positive charge inside the cell leads to the depolarization of the beta-cell membrane.[11]

Influx of Calcium and Insulin Exocytosis

The depolarization of the cell membrane triggers the opening of voltage-dependent calcium channels (VDCCs).[3][8] This allows for a rapid influx of extracellular calcium ions into the beta-cell cytoplasm.[2][13] The subsequent rise in intracellular calcium concentration is the primary trigger for the exocytosis of insulin-containing granules.[2][13] Elevated intracellular calcium activates a cascade of events leading to the fusion of insulin granules with the plasma membrane and the release of insulin into the bloodstream.[2][13]

Quantitative Data

The following tables summarize key quantitative data related to the interaction of glimepiride with its target and its effect on insulin secretion.

Table 1: Binding Affinity of Glimepiride for SUR Subunits

| Compound | Receptor Subtype | Reported IC50 / Ki | Experimental System | Reference |

| Glimepiride | SUR1 | 3.0 nM (IC50) | Macroscopic K-ATP currents in Xenopus oocytes | [9][10] |

| Glimepiride | SUR1 | 0.7 - 6.8 nM (Ki) | [3H]-glimepiride binding to β-cell membranes | [14] |

| Glimepiride | SUR2A | 5.4 nM (IC50) | Macroscopic K-ATP currents in Xenopus oocytes | [9][10] |

| Glimepiride | SUR2B | 7.3 nM (IC50) | Macroscopic K-ATP currents in Xenopus oocytes | [9][10] |

| Glimepiride | Kir6.2 | ~400 µM (IC50) | Macroscopic K-ATP currents in Xenopus oocytes | [9][10] |

IC50: Half-maximal inhibitory concentration; Ki: Inhibitor constant. Lower values indicate higher binding affinity.

Table 2: Dose-Response of Glimepiride on Insulin Secretion and Glucose Levels

| Glimepiride Dose | Change in Fasting Plasma Glucose (FPG) | Change in HbA1c | Change in 2-h Postprandial Glucose (PPG) | Reference |

| 1 mg | -43 mg/dL | -1.2% | -63 mg/dL | [1][15] |

| 4 mg | -70.5 mg/dL | -1.8% | -92 mg/dL | [1][15] |

| 8 mg | -74 mg/dL | -1.9% | -94 mg/dL | [1][15] |

Data from a 14-week clinical study in patients with type 2 diabetes.[1][15]

Experimental Protocols

The study of glimepiride's mechanism of action relies on a variety of specialized experimental techniques. Below are detailed methodologies for key experiments.

Patch-Clamp Electrophysiology for K-ATP Channel Analysis

Objective: To measure the effect of glimepiride on the activity of K-ATP channels in pancreatic beta-cells.

Methodology:

-

Cell Preparation: Isolate pancreatic islets from a suitable animal model (e.g., rat or mouse) by collagenase digestion. Dissociate the islets into single beta-cells by gentle trituration.

-

Patch-Clamp Recording:

-

Use the whole-cell or inside-out patch-clamp configuration to record potassium currents.

-

The pipette (internal) solution should contain a potassium-based solution mimicking the intracellular environment.

-

The bath (external) solution should be a physiological saline solution.

-

-

Experimental Procedure:

-

Establish a stable whole-cell or inside-out recording from a single beta-cell.

-

Apply voltage ramps or steps to elicit K-ATP channel currents.

-

Perfuse the cell with a control solution and then with a solution containing glimepiride at various concentrations.

-

Record the changes in the potassium current in response to glimepiride application.

-

-

Data Analysis:

-

Measure the amplitude of the K-ATP current before and after the application of glimepiride.

-

Construct a dose-response curve to determine the IC50 of glimepiride for K-ATP channel inhibition.

-

Insulin Secretion Assay from Isolated Pancreatic Islets

Objective: To quantify the effect of glimepiride on insulin secretion from pancreatic islets.

Methodology:

-

Islet Isolation: Isolate pancreatic islets as described in the patch-clamp protocol.

-

Islet Culture: Culture the isolated islets overnight in a suitable culture medium to allow for recovery.

-

Insulin Secretion Assay:

-

Pre-incubate the islets in a Krebs-Ringer bicarbonate buffer (KRBB) with a low glucose concentration (e.g., 2.8 mM) for 30-60 minutes.

-

Transfer groups of islets to fresh KRBB containing different concentrations of glimepiride and a stimulatory glucose concentration (e.g., 16.7 mM).

-

Incubate the islets for a defined period (e.g., 60 minutes) at 37°C.

-

Collect the supernatant for insulin measurement.

-

-

Insulin Measurement: Quantify the insulin concentration in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

-

Data Analysis: Express the insulin secretion as a fold increase over the basal secretion in the absence of glimepiride.

Intracellular Calcium Imaging

Objective: To visualize and measure the changes in intracellular calcium concentration in beta-cells in response to glimepiride.[16][17][18]

Methodology:

-

Cell Preparation: Prepare single beta-cells or intact islets as described previously.

-

Calcium Indicator Loading: Load the cells with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them in a solution containing the dye.

-

Fluorescence Microscopy:

-

Place the loaded cells on a microscope stage equipped for fluorescence imaging.

-

Perfuse the cells with a physiological solution.

-

-

Experimental Procedure:

-

Record the baseline fluorescence of the calcium indicator.

-

Perfuse the cells with a solution containing glimepiride.

-

Continuously record the changes in fluorescence intensity over time.

-

-

Data Analysis:

-

Convert the fluorescence intensity changes into intracellular calcium concentrations using appropriate calibration methods.

-

Analyze the temporal dynamics of the calcium response to glimepiride.

-

Visualizations

Signaling Pathway of Glimepiride Action

Caption: Signaling pathway of glimepiride in pancreatic beta-cells.

Experimental Workflow for Patch-Clamp Analysis

Caption: Workflow for patch-clamp analysis of glimepiride's effect.

Conclusion

Glimepiride's mechanism of action in pancreatic beta-cells is a well-defined process centered on the inhibition of the K-ATP channel. This action leads to a cascade of events culminating in insulin secretion. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals working in the field of diabetes. A thorough understanding of these fundamental mechanisms is essential for the rational design of new therapies and the optimization of existing treatments for type 2 diabetes. Furthermore, glimepiride is also known to have some extrapancreatic effects, such as improving insulin sensitivity in peripheral tissues, which contribute to its overall glucose-lowering efficacy.[3]

References

- 1. Glimepiride: evidence-based facts, trends, and observations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of Glimepiride? [synapse.patsnap.com]

- 4. The structure and function of the ATP-sensitive K+ channel in insulin-secreting pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jme.bioscientifica.com [jme.bioscientifica.com]

- 6. jme.bioscientifica.com [jme.bioscientifica.com]

- 7. diabetesjournals.org [diabetesjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. Glimepiride block of cloned β-cell, cardiac and smooth muscle KATP channels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Glimepiride block of cloned beta-cell, cardiac and smooth muscle K(ATP) channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Characterization of the molecular mode of action of the sulfonylurea, glimepiride, at beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Glimepiride - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. A dose-response study of glimepiride in patients with NIDDM who have previously received sulfonylurea agents. The Glimepiride Protocol #201 Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Calcium Imaging and Analysis in Beta Cells in Acute Mouse Pancreas Tissue Slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Calcium signaling in pancreatic β-cells in health and in Type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Frontiers | Glucose-Stimulated Calcium Dynamics in Beta Cells From Male C57BL/6J, C57BL/6N, and NMRI Mice: A Comparison of Activation, Activity, and Deactivation Properties in Tissue Slices [frontiersin.org]

The Evolving Landscape of Glimepiride: A Pharmacological Profile of Novel Sulfonamide Analogs

For Immediate Release

A deep dive into the pharmacological landscape of novel glimepiride sulfonamide analogs reveals a promising frontier in the development of next-generation antidiabetic agents. This technical guide synthesizes the latest research on these emerging compounds, offering a comprehensive overview of their pharmacological profiles, mechanisms of action, and the experimental methodologies used to evaluate their efficacy. Designed for researchers, scientists, and drug development professionals, this document provides a detailed examination of the core data, experimental protocols, and key signaling pathways associated with these novel analogs.

Executive Summary

Glimepiride, a potent second-generation sulfonylurea, has long been a cornerstone in the management of type 2 diabetes mellitus. Its primary mechanism involves the stimulation of insulin secretion from pancreatic β-cells by blocking ATP-sensitive potassium (KATP) channels.[1] However, the quest for agents with improved efficacy, enhanced safety profiles, and multifaceted mechanisms of action has spurred the development of novel glimepiride sulfonamide analogs. Recent studies have identified promising candidates that not only modulate insulin secretion but also exhibit inhibitory effects on key enzymes involved in glucose metabolism, such as α-glucosidase, α-amylase, and dipeptidyl peptidase-IV (DPP-IV). This guide will explore the pharmacological intricacies of these new chemical entities.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies of novel glimepiride sulfonamide analogs and related sulfonamide derivatives, providing a comparative analysis of their antidiabetic potential.

Table 1: In Vitro Enzyme Inhibitory and Glucose Uptake Activity of Novel Sulfonamide Derivatives

| Compound | α-Glucosidase IC50 (µM) | α-Amylase IC50 (µM) | Glucose Uptake EC50 (µM) | Reference |

| 3a | 19.39 | 416.46 | - | [2][3] |

| 3b | 25.12 | - | - | [2][3] |

| 3h | 25.57 | - | - | [2][3] |

| 6 | 22.02 | - | - | [2][3] |

| 3g | - | - | 1.29 | [2][3] |

| 3i | - | - | 21.38 | [2][3] |

| 7 | - | - | 19.03 | [2][3] |

| Acarbose (Standard) | 27.00 | - | - | [2][3] |

| Berberine (Standard) | - | - | 34.80 | [2][3] |

Table 2: In Vivo Hypoglycemic Activity of Novel N-(4-phenylthiazol-2-yl) Benzenesulfonamide Derivatives in Rats

| Compound | Dose (mg/kg) | % Blood Glucose Reduction | Reference |

| 12 | 100 | Significant | [4] |

| 13 | 100 | More prominent than 12 | [4] |

| Glibenclamide (Standard) | 5 | 32.7 | [4] |

Table 3: Comparative In Vivo Hypoglycemic Activity of a Cobalt-Glimepiride Complex in Rats

| Treatment | Initial Blood Glucose (mg/dL) | Blood Glucose after 8 hours (mg/dL) | Blood Glucose after 21 days (mg/dL) | Reference |

| Co-glimepiride complex | 217.50 ± 21.93 | 134.25 ± 10.90 | 93.00 ± 3.46 | [5][6] |

| Glimepiride | 258.25 ± 25.38 | 187.75 ± 18.71 | 100.25 ± 2.87 | [5][6] |

Mechanisms of Action and Signaling Pathways

Novel glimepiride sulfonamide analogs exhibit a range of mechanisms to achieve their hypoglycemic effects. Beyond the classical sulfonylurea pathway, these compounds can interfere with carbohydrate digestion and absorption, and may also influence glucose uptake in peripheral tissues.

Classical Sulfonylurea Pathway: KATP Channel Inhibition

Like glimepiride, many of its analogs are expected to bind to the sulfonylurea receptor 1 (SUR1) subunit of the KATP channel on pancreatic β-cells. This binding event closes the channel, leading to membrane depolarization, calcium influx, and subsequent exocytosis of insulin-containing granules.

References

- 1. Glimepiride - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Antidiabetic Evaluation of Benzenesulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis , characterization and antidiabetic studies of Co ( ii ) glimepiride complex | Semantic Scholar [semanticscholar.org]

Unveiling New Horizons: A Technical Guide to the Discovery of Novel Biological Targets for Glimepiride Sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glimepiride, a second-generation sulfonylurea, has long been a cornerstone in the management of type 2 diabetes mellitus. Its primary mechanism of action is well-established: the inhibition of ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells, leading to insulin secretion. However, emerging research is expanding our understanding of glimepiride's molecular interactions beyond this classical pathway. This technical guide delves into the discovery of novel biological targets for glimepiride and its sulfonamide derivatives, offering insights into new therapeutic possibilities and a more nuanced comprehension of its pharmacological profile. We will explore the data, experimental protocols, and signaling pathways that are redefining the scope of this widely used therapeutic agent.

Conventional and Novel Biological Targets

While the K-ATP channel remains the primary target, recent studies have identified several novel proteins and pathways that are modulated by glimepiride and its metabolites. These discoveries open up new avenues for research and drug development, potentially leading to therapies with improved efficacy and fewer side effects.

Quantitative Data Summary

The following tables summarize the quantitative data for the interaction of glimepiride with its established and newly identified potential targets.

| Target | Ligand | Parameter | Value | Cell/System | Reference |

| Kir6.2/SUR1 (K-ATP Channel) | Glimepiride | IC50 | 3.0 nM | Recombinant HEK293 cells | [1] |

| Kir6.2/SUR2A (K-ATP Channel) | Glimepiride | IC50 | 5.4 nM | Recombinant HEK293 cells | [1] |

| Kir6.2/SUR2B (K-ATP Channel) | Glimepiride | IC50 | 7.3 nM | Recombinant HEK293 cells | [1] |

| Human Serum Albumin (HSA) | Glimepiride | Ka | 9.2-11.8 x 10^5 M^-1 | In vitro | [2] |

| Dipeptidyl Peptidase-IV (DPP-IV) | Glimepiride Sulfonamide | - | Inhibition observed | In vitro |

Note: A specific IC50 value for the inhibition of DPP-IV by glimepiride sulfonamide is not yet publicly available in peer-reviewed literature.

| Clinical Study | Intervention | Outcome | Quantitative Change | Patient Population | Reference |

| Glimepiride and Adiponectin | Glimepiride (12 weeks) | Plasma Adiponectin Levels | Increased from 6.61 ± 3.06 to 10.2 ± 7.14 µg/ml | Elderly patients with type 2 diabetes | [3] |

| Glimepiride with Insulin Therapy | Glimepiride added to insulin (24 weeks) | Serum High-Molecular-Weight Adiponectin Levels | Significantly increased (specific values not stated) | Poorly controlled type 2 diabetes patients | [4] |

Signaling Pathways and Experimental Workflows

The discovery of new biological targets for glimepiride has been facilitated by a range of experimental and computational approaches. The following diagrams illustrate the key signaling pathways and workflows involved.

Glimepiride's Influence on Insulin Receptor Signaling via PKC Isoforms

Glimepiride has been shown to modulate the intracellular trafficking of insulin-receptor complexes through a mechanism involving specific protein kinase C (PKC) isoforms. This enhances insulin's metabolic effects.

Synergistic Action of Glimepiride and GLP-1 on Insulin Secretion

Glimepiride may potentiate the effect of incretins like glucagon-like peptide-1 (GLP-1) on insulin secretion through a pathway involving the cAMP sensor Epac2 and the small GTPase Rap1.[5]

Workflow for Identifying Novel Protein Targets

The identification of new biological targets for existing drugs often employs a combination of proteomic and computational approaches. Thermal Proteome Profiling (TPP) is a powerful technique for identifying direct and indirect drug targets in a cellular context.[3][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocols used in the discovery of new biological targets for glimepiride.

Rap1 Activation Assay (GTP-Rap1 Pull-Down)

This assay is used to measure the activation of the small GTPase Rap1, a key downstream effector in the Epac2 signaling pathway.

-

Cell Culture and Treatment:

-

Culture pancreatic β-cell lines (e.g., MIN6) or primary islets under standard conditions.

-

Serum-starve cells prior to stimulation.

-

Treat cells with glimepiride, a GLP-1 receptor agonist (e.g., liraglutide), or a combination of both for the desired time (e.g., 15 minutes). A vehicle control should be included.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in a buffer containing a non-ionic detergent (e.g., Triton X-100), protease inhibitors, and phosphatase inhibitors on ice.

-

Clarify the lysates by centrifugation.

-

-

GTP-Rap1 Pull-Down:

-

Incubate a portion of the cell lysate with a GST-fusion protein of the Rap-binding domain (RBD) of RalGDS coupled to glutathione-agarose beads. The RBD of RalGDS specifically binds to the active, GTP-bound form of Rap1.

-

Incubate for 1 hour at 4°C with gentle agitation.

-

-

Washing and Elution:

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for Rap1.

-

Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate for detection.

-

Quantify the band intensities to determine the relative amount of activated Rap1. A fraction of the total cell lysate should also be run on the gel to determine the total Rap1 levels for normalization.

-

High-Molecular-Weight (HMW) Adiponectin Quantification by ELISA

This protocol is used to measure the levels of HMW adiponectin in serum or plasma, which has been shown to be modulated by glimepiride treatment.[4]

-

Sample Collection and Preparation:

-

Collect blood samples from subjects before and after treatment with glimepiride.

-

Separate serum or plasma by centrifugation and store at -80°C until analysis.

-

-

ELISA Procedure (using a commercial kit, e.g., from R&D Systems or BioVendor):

-

Bring all reagents and samples to room temperature.

-

Prepare standards and samples according to the kit's instructions. This may involve dilution of the samples.

-

Add standards, controls, and samples to the wells of a microplate pre-coated with an anti-adiponectin antibody.

-

Incubate for the specified time (e.g., 2 hours) at room temperature.

-

Wash the wells multiple times with the provided wash buffer to remove unbound substances.

-

Add an enzyme-linked polyclonal antibody specific for adiponectin to each well and incubate.

-

Wash the wells again.

-

Add a substrate solution to the wells and incubate in the dark to allow for color development. The intensity of the color is proportional to the amount of adiponectin bound.

-

Stop the reaction by adding a stop solution.

-

-

Data Analysis:

-

Measure the absorbance of each well at the appropriate wavelength using a microplate reader.

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of HMW adiponectin in the samples by interpolating their absorbance values on the standard curve.

-

In Vitro Dipeptidyl Peptidase-IV (DPP-IV) Inhibition Assay

This assay is used to determine the inhibitory activity of compounds like glimepiride sulfonamide on the DPP-IV enzyme.

-

Reagents and Materials:

-

Recombinant human DPP-IV enzyme.

-

DPP-IV substrate, such as Gly-Pro-p-nitroanilide (Gly-Pro-pNA) or a fluorogenic substrate.

-

Assay buffer (e.g., Tris-HCl, pH 8.0).

-

Test compound (glimepiride sulfonamide) dissolved in a suitable solvent (e.g., DMSO).

-

A known DPP-IV inhibitor (e.g., sitagliptin) as a positive control.

-

-

Assay Procedure:

-

In a 96-well microplate, add the assay buffer, DPP-IV enzyme, and the test compound at various concentrations. Include a vehicle control (solvent only).

-

Pre-incubate the enzyme with the test compound for a specified time (e.g., 15 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding the DPP-IV substrate to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Detection and Data Analysis:

-

If using a chromogenic substrate, measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroanilide).

-

If using a fluorogenic substrate, measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

-

Calculate the percentage of DPP-IV inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) using non-linear regression analysis.

-

Conclusion

The exploration of new biological targets for glimepiride and its sulfonamide derivatives is a rapidly evolving field. The evidence presented in this guide suggests that the pharmacological actions of glimepiride extend beyond its well-documented effects on pancreatic K-ATP channels. The modulation of the Epac2A/Rap1 signaling pathway, the regulation of adiponectin secretion, and the potential inhibition of DPP-IV by its sulfonamide metabolite represent exciting new avenues for research. A deeper understanding of these novel interactions could pave the way for the development of more targeted and effective therapies for type 2 diabetes and related metabolic disorders. The experimental protocols outlined herein provide a framework for researchers to further investigate and validate these promising new targets.

References

- 1. Inhibition of dipeptidyl peptidase IV (DPP-IV) by tryptophan containing dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analysis of multi-site drug-protein interactions by high-performance affinity chromatography: Binding by glimepiride to normal or glycated human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thermal proteome profiling: unbiased assessment of protein state through heat-induced stability changes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Adding glimepiride to current insulin therapy increases high-molecular weight adiponectin levels to improve glycemic control in poorly controlled type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of Epac2A/Rap1 signaling in interplay between incretin and sulfonylurea in insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States - PubMed [pubmed.ncbi.nlm.nih.gov]

glimepiride sulfonamide binding affinity to sulfonylurea receptors (SUR)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding affinity of glimepiride, a third-generation sulfonylurea, to its molecular target, the sulfonylurea receptor (SUR), a subunit of the ATP-sensitive potassium (KATP) channel. Understanding this interaction is pivotal for comprehending its mechanism of action in stimulating insulin secretion and for the development of novel therapeutics for type 2 diabetes.

Core Interaction: Glimepiride and the Sulfonylurea Receptor

Glimepiride exerts its primary therapeutic effect by binding to the SUR1 subtype of the sulfonylurea receptor, which is predominantly found in pancreatic β-cells.[1] This binding event initiates a cascade that leads to the closure of the KATP channel, membrane depolarization, calcium influx, and ultimately, the exocytosis of insulin.[2] While SUR1 is its principal target for glycemic control, glimepiride also demonstrates high-affinity binding to other SUR subtypes, namely SUR2A (cardiac muscle) and SUR2B (smooth muscle), which has implications for its cardiovascular safety profile.[2][3][4]

Quantitative Binding Affinity of Glimepiride

The binding affinity of glimepiride to various SUR subtypes has been quantified using several key parameters, including the half-maximal inhibitory concentration (IC50), the inhibitor constant (Ki), and the dissociation constant (Kd). Lower values for these parameters are indicative of a higher binding affinity. The following tables summarize the quantitative data from various studies.

| Compound | Receptor Subtype | Reported IC50 | Experimental System | Reference |

| Glimepiride | SUR1 | 3.0 nM | Macroscopic KATP currents in Xenopus oocytes | [1][2] |

| Glimepiride | SUR2A | 5.4 nM | Macroscopic KATP currents in Xenopus oocytes | [2][4] |

| Glimepiride | SUR2B | 7.3 nM | Macroscopic KATP currents in Xenopus oocytes | [2][4] |

| Glimepiride | Cardiac KATP channels | 6.8 nM | Whole-cell KATP currents of rat cardiac myocytes | [5] |

| Glimepiride | Kir6.2/SUR2A | 6.2 nM | Outside-out excised patches from HEK 293 cells | [5] |

| Gliquidone | SUR1 | 450 nM | Whole-cell patch clamp in HIT-T15 cells | [1] |

| Compound | Receptor Subtype | Reported Ki | Experimental System | Reference |

| Glimepiride | SUR1 | 0.7 - 6.8 nM | [3H]-glimepiride binding to β-cell membranes | [1][2] |

Comparative Binding Affinity

Studies comparing glimepiride to other sulfonylureas, such as glibenclamide, have revealed interesting differences in their binding kinetics. While some studies suggest glimepiride has a 2.5 to 3-fold lower affinity for the β-cell sulfonylurea receptor than glibenclamide, it exhibits a significantly higher exchange rate with the receptor.[6][7] This faster association and dissociation may contribute to its distinct clinical profile.[8] However, other studies report that the potency of glimepiride at the high-affinity site is close to that of glibenclamide.[4]

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and experimental procedures, the following diagrams have been generated using Graphviz.

Caption: Glimepiride signaling cascade in pancreatic β-cells.

Caption: Workflow for radioligand competitive binding assay.

Experimental Protocols

Radioligand Competitive Binding Assay for SUR1

This method is employed to determine the binding affinity (Ki) of an unlabeled compound, such as glimepiride, by measuring its ability to displace a radiolabeled ligand from the SUR1 receptor.

Objective: To quantify the binding affinity of glimepiride for the SUR1 receptor.

Materials:

-

Membrane preparations from cells expressing SUR1 (e.g., β-cell tumor membranes or RINm5F cell membranes).[6]

-

Radiolabeled sulfonylurea (e.g., [3H]-glibenclamide).

-

Unlabeled glimepiride.

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Incubation: A fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled glimepiride are incubated with the membrane preparation in the assay buffer.

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.

-

Washing: The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.

-

Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

A competition binding curve is generated by plotting the percentage of specific binding against the logarithm of the competitor (glimepiride) concentration.

-

The IC50 value, the concentration of glimepiride that inhibits 50% of the specific binding of the radioligand, is determined from the curve using non-linear regression analysis.[1]

-

The inhibitor constant (Ki) is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

-

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the inhibitory effect of glimepiride on KATP channel currents in intact cells.

Objective: To determine the functional inhibition of KATP channels by glimepiride.

Materials:

-

Cells expressing the desired KATP channel subtype (e.g., pancreatic β-cells or Xenopus oocytes co-expressing Kir6.2 and a SUR subtype).[2]

-

Patch-clamp amplifier and data acquisition system.

-

Micropipettes.

-

Intracellular and extracellular solutions.

-

Glimepiride solutions of varying concentrations.

Procedure:

-

Cell Preparation: Cells are prepared and placed in a recording chamber with an extracellular solution.

-

Pipette Formation: A glass micropipette with a small tip diameter is filled with an intracellular solution and brought into contact with the cell membrane to form a high-resistance seal (gigaohm seal).

-

Whole-Cell Configuration: The membrane patch under the pipette tip is ruptured to gain electrical access to the cell's interior, establishing the whole-cell configuration.

-

Current Recording: The membrane potential is held at a specific voltage, and the KATP channel currents are recorded.

-

Drug Application: Glimepiride at various concentrations is applied to the extracellular solution, and the resulting changes in KATP channel current are measured.

-

Data Analysis:

-

The inhibitory effect of glimepiride is quantified by measuring the reduction in the KATP current amplitude.

-

A dose-response curve is constructed by plotting the percentage of current inhibition against the glimepiride concentration.

-

The IC50 value is determined from the dose-response curve.

-

Conclusion

Glimepiride demonstrates high-affinity binding to sulfonylurea receptors, with a particularly strong interaction with the SUR1 subtype in pancreatic β-cells, which is fundamental to its glucose-lowering effect. Its binding kinetics, characterized by rapid association and dissociation, may differentiate it from other sulfonylureas. A thorough understanding of its binding affinity to different SUR subtypes, elucidated through techniques like radioligand binding assays and electrophysiology, is crucial for optimizing its therapeutic use and for the ongoing development of safer and more effective treatments for type 2 diabetes.

References

- 1. benchchem.com [benchchem.com]

- 2. Glimepiride block of cloned β-cell, cardiac and smooth muscle KATP channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Glimepiride block of cloned beta-cell, cardiac and smooth muscle K(ATP) channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of metabolic inhibition on glimepiride block of native and cloned cardiac sarcolemmal KATP channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 7. The molecular interaction of sulfonylureas with beta-cell ATP-sensitive K(+)-channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Physicochemical Properties of Glimepiride Sulfonamide Polymorphs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Glimepiride, a third-generation sulfonylurea, is a critical oral antidiabetic agent for the management of type 2 diabetes mellitus. As a Biopharmaceutics Classification System (BCS) Class II drug, it exhibits low solubility and high permeability, making its dissolution rate the limiting step for absorption and bioavailability. The existence of polymorphism—the ability of a solid material to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice—further complicates its formulation and therapeutic efficacy. This technical guide provides a comprehensive overview of the known polymorphs of glimepiride, detailing their distinct physicochemical properties, the experimental methodologies for their characterization, and a logical workflow for their analysis.

Overview of Glimepiride Polymorphs

To date, three polymorphic forms of glimepiride have been extensively reported in the literature: Form I, Form II, and a more recently discovered Form III. These polymorphs exhibit significant differences in their thermal behavior, solubility, dissolution rates, and spectroscopic fingerprints, which can impact the stability and clinical performance of the final drug product. Form I is generally considered the most stable form, while Form II is a metastable form with higher solubility.[1][2] A novel polymorph, Form III, has also been identified and characterized as being more thermodynamically stable than both Form I and Form II.

Comparative Physicochemical Properties

The key physicochemical properties of the identified glimepiride polymorphs are summarized in the tables below for ease of comparison.

Table 1: Thermal and Solubility Properties of Glimepiride Polymorphs

| Property | Polymorph Form I | Polymorph Form II | Polymorph Form III |

| Melting Point (°C) | ~207-216[3] | ~213 | ~276 |

| Enthalpy of Fusion (J/g) | - | - | -938.18 |

| Solubility | Low | Higher than Form I (approx. 3.5 times more soluble)[1] | Highest at pH 7.4 (0.04 mg/mL) |

| Thermal Behavior | Physically stable[1][2] | Metastable; transforms to Form I above 140°C[1][2][4] | Thermodynamically stable |

Table 2: Spectroscopic and Crystallographic Properties of Glimepiride Polymorphs

| Property | Polymorph Form I | Polymorph Form II | Polymorph Form III |

| FTIR Characteristic Peaks (cm⁻¹) | 3290 and 3370[1] | 3370 and a broad band near 3100[1] | 3325.28 |

| XRPD Characteristic 2θ Peaks (°) | 6.40, 9.52, 10.48, 10.95, 12.4 | 7.84, 10.47, 11.95 | 6.7, 30.5 |

Experimental Protocols for Polymorph Characterization

The identification and characterization of glimepiride polymorphs rely on a suite of analytical techniques. Detailed methodologies are provided below.

Preparation of Polymorphs

-

Form I: This is often the commercially available form or can be obtained through specific crystallization processes.

-

Form II: Prepared by recrystallization from an ethanol/water system.[1][4] Approximately 2g of glimepiride are dissolved in 1000 mL of ethanol at 80°C, followed by the slow addition of 500 mL of water.[1]

-

Form III: Can be prepared by dissolving Glimepiride Form I in N-methyl-2-pyrrolidone at 60-75°C, followed by cooling in a deep freezer for 24 hours, filtration, and drying. An alternative method involves using a 50:50 v/v mixture of acetone and ethyl acetate.

Differential Scanning Calorimetry (DSC)

DSC is employed to determine the melting point and enthalpy of fusion, and to observe polymorphic transitions.

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: 3-6 mg of the sample is weighed into an aluminum pan and sealed.[3][5]

-

Method: The sample is heated at a constant rate, typically 10°C/min, under a nitrogen purge (e.g., 20-50 mL/min).[5] The temperature range is typically from ambient to above the melting point of the highest melting polymorph (e.g., 25°C to 300°C).[3] An empty sealed aluminum pan is used as a reference.

Powder X-Ray Diffraction (PXRD)

PXRD is a critical technique for identifying the crystalline form based on its unique diffraction pattern.

-

Instrument: A powder X-ray diffractometer with Cu Kα radiation.

-

Sample Preparation: The sample is placed on a sample holder.

-

Method: The data is collected over a 2θ range, typically from 5° to 50°, with a step size of 0.02° and a specific scan speed.[1][6]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify differences in the vibrational modes of the molecules in the different crystal lattices, particularly in regions associated with hydrogen bonding.

-

Instrument: An FTIR spectrometer.

-

Sample Preparation: The sample is prepared as a KBr pellet.

-

Method: The spectrum is recorded over a wavenumber range, typically 4000 to 400 cm⁻¹.[3]

Thermogravimetric Analysis (TGA)

TGA is used to assess the thermal stability and determine the presence of solvates or hydrates.

-

Instrument: A thermogravimetric analyzer.

-

Sample Preparation: Approximately 6 mg of the sample is placed in a platinum crucible.

-

Method: The sample is heated at a rate of 10°C/min over a temperature range (e.g., 25°C to 800°C) under a nitrogen purge.

Dissolution Studies

Dissolution testing is crucial for evaluating the biopharmaceutical performance of the different polymorphs.

-

Apparatus: USP Apparatus II (paddle type).

-

Dissolution Medium: 1000 mL of phosphate buffer (pH 6.8) containing 0.1% (w/v) sodium dodecyl sulfate.[7]

-

Stirring Speed: 50 rpm.[7]

-

Temperature: 37 ± 0.5 °C.

-

Method: Tablets or capsules containing a specific polymorph are placed in the dissolution medium. Aliquots are withdrawn at predetermined time intervals, filtered, and analyzed for drug content using a suitable analytical method like HPLC.

Visualizing the Characterization Workflow

The following diagram illustrates the logical workflow for the comprehensive characterization of glimepiride sulfonamide polymorphs.

References

- 1. researchgate.net [researchgate.net]

- 2. The in vitro equivalence study of polymorph-modified glimepiride tablets compared to Amaryl® [pharmacia.pensoft.net]

- 3. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 4. Polymorphism of glimepiride: crystallographic study, thermal transitions behavior and dissolution study | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. A Glimepiride-Metformin Multidrug Crystal: Synthesis, Crystal Structure Analysis, and Physicochemical Properties [mdpi.com]

- 7. A discriminating dissolution method for glimepiride polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]

historical development and discovery of glimepiride sulfonamide compounds

An In-depth Technical Guide to the Historical Development and Discovery of Glimepiride and Sulfonamide Compounds

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Glimepiride, a prominent member of the sulfonylurea class of oral antidiabetic agents, represents a significant milestone in the therapeutic management of type 2 diabetes mellitus (T2DM). Its development is a culmination of decades of research that began with a serendipitous observation of the hypoglycemic properties of antibacterial sulfonamides. This guide provides a comprehensive technical overview of the historical journey, from the initial discovery of sulfonylureas to the synthesis, mechanism of action, and clinical validation of glimepiride. It details the evolution of this class of drugs, focusing on the chemical and pharmacological advancements that led to the creation of a more potent and safer therapeutic agent.

The Genesis of Sulfonylureas: A Serendipitous Discovery

The history of sulfonylureas as hypoglycemic agents began unexpectedly in the 1940s during research on sulfonamide antibiotics.[1][2][3] In 1942, French chemist Marcel Janbon and his colleagues, while treating typhoid patients with a novel sulfonamide (2254RP), observed severe hypoglycemic episodes, including convulsions and coma, in some patients.[2][3] This led French physiologist Auguste Loubatières to investigate further. By 1946, Loubatières had demonstrated through animal studies that these compounds stimulated the pancreas to release insulin, thus establishing their potential as a treatment for diabetes.[2][4]

This pivotal discovery paved the way for the development of the first-generation sulfonylureas in the 1950s, with carbutamide and tolbutamide being among the first to be marketed.[2][5] These initial drugs validated the therapeutic principle of stimulating endogenous insulin secretion. The 1970s and 1980s saw the advent of second-generation sulfonylureas, such as glibenclamide (glyburide) and glipizide, which were designed to be more potent than their predecessors.[2][5][6]

The Emergence of Glimepiride: A Third-Generation Advance

Glimepiride was patented in 1979 and received FDA approval for medical use in 1995.[7] It is often classified as a second-generation sulfonylurea but is sometimes referred to as a third-generation agent due to its distinct structural and pharmacological properties.[5][8][9] Glimepiride was developed to provide effective glycemic control with an improved safety profile compared to older sulfonylureas. Clinical trials have shown that it is associated with a lower risk of hypoglycemia and weight gain.[8] Furthermore, it exhibits fewer cardiovascular effects than other sulfonylureas, potentially due to its minimal impact on the ischemic preconditioning of cardiac myocytes.[8]

Mechanism of Action

Primary Mechanism: Stimulation of Insulin Secretion

Like all sulfonylureas, glimepiride's primary mechanism of action is to lower blood glucose by stimulating the release of insulin from pancreatic β-cells.[7][10] This process is initiated by glimepiride binding to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (K-ATP) channel on the surface of pancreatic β-cells.[8][11]

The binding of glimepiride to SUR1 inhibits the K-ATP channel, leading to a decrease in potassium efflux from the cell.[11] This causes the cell membrane to depolarize. The depolarization, in turn, activates voltage-dependent calcium channels, resulting in an influx of calcium ions (Ca2+) into the β-cell.[8][10][12] The elevated intracellular calcium concentration triggers the contraction of actomyosin filaments, which is responsible for the exocytosis of insulin-containing granules.[8]

Caption: Signaling pathway of glimepiride in pancreatic β-cells.

Extrapancreatic Effects

Beyond its primary role in stimulating insulin secretion, glimepiride also exerts extrapancreatic effects. It is known to increase the sensitivity of peripheral tissues, such as muscle and fat, to insulin.[8][10] This action is thought to involve the translocation of glucose transporter type 4 (GLUT4) to the cell membrane, which facilitates glucose uptake.[10] Additionally, glimepiride has a mild effect on reducing hepatic glucose production.[10]

Structure-Activity Relationship (SAR)

The hypoglycemic activity of sulfonylurea compounds is dictated by their chemical structure. The general structure consists of a central sulfonylurea core with substitutions at both ends.

-

Para-Substitution on the Benzene Ring: The benzene ring requires a substituent at the para-position for optimal activity.[13] In second-generation compounds like glimepiride, an aryl carboxamidoalkyl group at this position significantly enhances activity.[13]

-

Substituent on the Terminal Nitrogen: The group attached to the terminal nitrogen of the urea moiety is crucial for activity and lipophilicity.[13] For glimepiride, this is a trans-4-methylcyclohexyl group. The size and nature of this substituent influence the compound's potency and duration of action.

-

Selectivity for SUR Subtypes: The selectivity of sulfonylureas for different SUR subtypes (SUR1 in the pancreas, SUR2A in the heart, and SUR2B in smooth muscle) is determined by the lipophilic substitutions on the urea group.[14] Glimepiride's structure confers a higher affinity for the pancreatic SUR1 receptor compared to the cardiovascular SUR2A receptor, which may contribute to its improved cardiovascular safety profile.[11][14]

Chemical Synthesis

The synthesis of glimepiride is a multi-step process. One common and efficient route avoids the use of hazardous reagents like phosgene or isocyanates in certain steps. A generalized workflow is described below.

Experimental Protocol: Synthesis of Glimepiride

A novel synthesis approach involves the preparation of a carbamate of 3-ethyl-4-methyl-1H-pyrrol-2(5H)-one.[15] This intermediate is then reacted with 4-(2-aminoethyl)benzenesulfonamide to produce a key sulfonamide intermediate.[15] In the final step, this sulfonamide is reacted with phenyl (trans-4-methylcyclohexyl)carbamate to yield glimepiride.[15][16] This process is advantageous as it avoids the direct handling of isocyanates and eliminates a sulfonation step on the aryl group, resulting in a purer product.[15]

Another established method involves the reaction of 4-[2-(3-Ethyl-4-methyl-2-carbonyl pyrrolidine amido) ethyl] benzene sulfonamide with trans-4-methylcyclohexyl isocyanate.[17][18] The isocyanate itself is typically prepared from trans-4-methyl cyclohexylamine hydrochloride via phosgenation.[17][19]

Caption: A generalized workflow for the synthesis of glimepiride.

Pharmacokinetic Profile

Glimepiride exhibits a favorable pharmacokinetic profile that allows for once-daily dosing.[8][11] It is completely absorbed following oral administration, with peak plasma concentrations (Cmax) reached within 2 to 3 hours.[8][12] The presence of food can slightly delay the time to Cmax but does not significantly alter the overall absorption.[8]

| Pharmacokinetic Parameter | Value | Reference |

| Bioavailability | ~100% | [7][11][12] |

| Time to Peak (Tmax) | 2 - 3 hours | [8][12] |

| Protein Binding | >99.5% | [7][8] |

| Volume of Distribution (Vd) | 8.8 L | [8][20] |

| Elimination Half-life (t½) | 5 - 8 hours | [7][12] |

| Metabolism | Hepatic (via CYP2C9) | [7][8] |

| Excretion | ~60% Urine, ~40% Feces | [7][20] |

Glimepiride is extensively metabolized in the liver by the cytochrome P450 2C9 (CYP2C9) enzyme into two main metabolites.[7][8] The primary metabolite, M1 (a cyclohexyl hydroxymethyl derivative), possesses about one-third of the pharmacological activity of the parent compound, while the secondary metabolite, M2 (a carboxyl derivative), is inactive.[7][8]

Clinical Efficacy and Safety

Extensive clinical trials have demonstrated the efficacy and safety of glimepiride in the management of T2DM. It effectively reduces key glycemic parameters, including glycated hemoglobin (HbA1c), fasting plasma glucose (FPG), and postprandial glucose.[8][21][22]

A multicenter, randomized, placebo-controlled study showed that glimepiride (1-8 mg daily) significantly lowered FPG by 46 mg/dL and HbA1c by 1.4% more than placebo.[22] Good glycemic control (HbA1c ≤ 7.2%) was achieved in 69% of patients treated with glimepiride compared to 32% in the placebo group.[22]

| Clinical Trial Comparison | Glimepiride | Glyburide/Glipizide | Reference |

| Glycemic Control | Equivalent | Equivalent | [23][24] |

| Incidence of Hypoglycemia (U.S. Trials) | 0.9% - 1.5% | 1.2% (Glipizide) | [23] |

| Serious Adverse Events (U.S. Trials) | 6.3% | 10.6% (Glyburide), 11.6% (Glipizide) | [23] |

Comparative studies have shown that glimepiride provides equivalent glucose control to other second-generation sulfonylureas like glyburide and glipizide, but with a potentially superior safety profile, particularly regarding the incidence of serious adverse events and hypoglycemia.[23][24] The most common side effect is hypoglycemia, though its incidence is lower with glimepiride compared to glibenclamide.[7][25]

Conclusion

The journey from the accidental discovery of the glucose-lowering effects of sulfonamides to the rational design and development of glimepiride exemplifies the progress of pharmaceutical science. Glimepiride stands as a refined therapeutic agent within the sulfonylurea class, offering potent glycemic control through a well-understood mechanism of action combined with a favorable pharmacokinetic and safety profile. Its development has provided clinicians and patients with a valuable and cost-effective tool in the long-term management of type 2 diabetes mellitus.

References

- 1. Sulfonylurea - Wikipedia [en.wikipedia.org]

- 2. View of The origins of type 2 diabetes medications | British Journal of Diabetes [bjd-abcd.com]

- 3. diabetesonthenet.com [diabetesonthenet.com]

- 4. researchgate.net [researchgate.net]

- 5. diabetesjournals.org [diabetesjournals.org]

- 6. beyondtype1.org [beyondtype1.org]

- 7. Glimepiride - Wikipedia [en.wikipedia.org]

- 8. go.drugbank.com [go.drugbank.com]

- 9. researchgate.net [researchgate.net]

- 10. What is the mechanism of Glimepiride? [synapse.patsnap.com]

- 11. grokipedia.com [grokipedia.com]

- 12. Articles [globalrx.com]

- 13. pharmacy180.com [pharmacy180.com]

- 14. Structural requirements of sulphonylureas and analogues for interaction with sulphonylurea receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. ijcrt.org [ijcrt.org]

- 17. newdrugapprovals.org [newdrugapprovals.org]

- 18. WO2006103690A1 - A novel process for preparation of substantially pure glimepiride - Google Patents [patents.google.com]

- 19. US20070082943A1 - Process for preparation of substantially pure glimepiride - Google Patents [patents.google.com]

- 20. mdpi.com [mdpi.com]

- 21. clinicaltrials.eu [clinicaltrials.eu]

- 22. A placebo-controlled, randomized study of glimepiride in patients with type 2 diabetes mellitus for whom diet therapy is unsuccessful - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Portico [access.portico.org]

- 24. Clinical trials with glimepiride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. juniperpublishers.com [juniperpublishers.com]

Methodological & Application

Application Notes and Protocols for In Vitro Assays of Glimepiride and its Sulfonamide Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glimepiride is a second-generation sulfonylurea drug widely used in the management of type 2 diabetes mellitus.[1][2] Its primary mechanism involves the stimulation of insulin secretion from pancreatic β-cells.[2][3] Like all sulfonylureas, glimepiride is a sulfonamide derivative that acts as an insulin secretagogue.[2] Its activity is primarily mediated by binding to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (K-ATP) channel in the pancreas.[3][4] In addition to this well-established pancreatic effect, glimepiride exhibits extra-pancreatic activities, such as increasing peripheral insulin sensitivity.[1][3][5]

Furthermore, recent studies have investigated the biological activity of glimepiride's synthetic intermediate, glimepiride sulfonamide (GS). This intermediate is hypothesized to exert its own gluco-regulatory effects, potentially through different mechanisms such as the inhibition of dipeptidyl peptidase-IV (DPP-IV).[6][7][8]

These application notes provide detailed protocols for a range of in vitro assays essential for characterizing the activity of glimepiride and related sulfonamide compounds. The described methods are fundamental for screening new chemical entities, elucidating mechanisms of action, and conducting quality control in a drug development setting.

Section 1: Pancreatic β-Cell Activity Assays

The cornerstone of glimepiride's action is its effect on pancreatic β-cells to promote insulin release. The following assays are designed to quantify this activity.

Signaling Pathway of Glimepiride in Pancreatic β-Cells

Caption: Glimepiride's mechanism of action in pancreatic β-cells.

K-ATP Channel Binding Assay

Objective: To determine the binding affinity of test compounds to the sulfonylurea receptor (SUR1) subunit of the K-ATP channel. This is typically a competitive binding assay using a radiolabeled sulfonylurea.

Experimental Protocol:

-

Membrane Preparation:

-

Culture cells expressing the K-ATP channel (e.g., COS-7 cells transfected with Kir6.2 and SUR1 subunits).

-

Homogenize cells in a lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, 1 mM EDTA) and centrifuge to pellet the membranes.

-

Resuspend the membrane fraction in a suitable binding buffer.

-

-

Binding Reaction:

-

In a 96-well plate, add the cell membrane preparation.

-

Add a constant concentration of a radiolabeled ligand, such as [³H]glibenclamide.

-

Add varying concentrations of the unlabeled test compound (e.g., glimepiride, glimepiride sulfonamide, or other derivatives).

-

Incubate at room temperature for 60-90 minutes to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specific binding.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of the test compound.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC₅₀ (concentration causing 50% inhibition of radioligand binding) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.

-

K-ATP Channel Activity (Electrophysiology)

Objective: To directly measure the inhibitory effect of glimepiride or its analogs on the function of K-ATP channels using the patch-clamp technique.

Experimental Protocol:

-

Cell Preparation: Use Xenopus oocytes or mammalian cell lines (e.g., HEK293) co-expressing the desired K-ATP channel subunits (e.g., Kir6.2/SUR1 for pancreatic, Kir6.2/SUR2A for cardiac).

-

Patch-Clamp Recording:

-

Use the inside-out patch configuration, where the intracellular side of the cell membrane faces the bath solution.

-

Hold the membrane potential at a constant voltage (e.g., -50 mV).

-

Record baseline channel currents in a control bath solution.

-

-

Compound Application:

-

Perfuse the patch with solutions containing various concentrations of the test compound (e.g., glimepiride).

-

Record the channel currents in the presence of the compound.

-

-

Data Analysis:

-

Measure the reduction in current amplitude at each compound concentration.

-

Plot the percentage of current inhibition versus the log concentration of the compound to generate a dose-response curve and calculate the IC₅₀ value.

-

Table 1: In Vitro Activity of Glimepiride on Recombinant K-ATP Channels

| Channel Subunits (Target Tissue) | Parameter | Value | Reference |

| Kir6.2/SUR1 (β-cell) | IC₅₀ | 3.0 nM | [9][10] |

| Kir6.2/SUR2A (Cardiac) | IC₅₀ | 5.4 nM | [9][10] |

| Kir6.2/SUR2A (Cardiac) | IC₅₀ | 6.2 nM | [11] |

| Kir6.2/SUR2B (Smooth Muscle) | IC₅₀ | 7.3 nM | [9][10] |

| Kir6.2/SUR1 | % Block (at 1 µM) | 80 ± 2% | [9] |

| Kir6.2/SUR2A | % Block (at 1 µM) | 78 ± 2% | [9] |

| Kir6.2/SUR2B | % Block (at 1 µM) | 80 ± 3% | [9] |

These results indicate that glimepiride is a high-affinity sulfonylurea that does not significantly select between the β-cell, cardiac, and smooth muscle types of recombinant K-ATP channels when measured in inside-out patches.[9]

Insulin Secretion Assay

Objective: To measure the amount of insulin released from pancreatic β-cells in response to stimulation by glucose and the test compound.

Experimental Protocol:

-

Cell Culture:

-

Culture a pancreatic β-cell line (e.g., MIN6, INS-1E) or use isolated primary pancreatic islets.

-

Seed cells in 24- or 48-well plates and grow to confluence.

-

-

Pre-incubation:

-

Wash the cells with a Krebs-Ringer Bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.5 mM) to establish a basal state.

-

Pre-incubate the cells in this low-glucose buffer for 1-2 hours.

-

-

Stimulation:

-

Remove the pre-incubation buffer.

-

Add fresh KRB buffer containing either low (basal) or high (stimulatory, e.g., 16.7 mM) glucose concentrations.

-

To the appropriate wells, add the test compound (glimepiride or analogs) at various concentrations.

-

Incubate for a defined period (e.g., 60 minutes) at 37°C.

-

-

Sample Collection and Analysis:

-

Collect the supernatant (buffer) from each well.

-

Centrifuge to remove any detached cells.

-

Measure the insulin concentration in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA) kit.

-

-

Data Normalization:

-

Lyse the cells remaining in the wells to measure total protein or DNA content.

-

Normalize the secreted insulin values to the total protein/DNA content to account for variations in cell number.

-

Workflow for Insulin Secretion Assay

Caption: General experimental workflow for an in vitro insulin secretion assay.

Section 2: Extra-Pancreatic Activity Assays

Glimepiride also has effects outside the pancreas that contribute to its glucose-lowering activity, primarily by improving insulin sensitivity in peripheral tissues like fat and muscle.[1][5]

Glucose Uptake Assay

Objective: To assess the effect of test compounds on glucose transport into insulin-sensitive cells, such as adipocytes or muscle cells.

Experimental Protocol:

-

Cell Culture and Differentiation:

-

Culture 3T3-L1 pre-adipocytes or L6 myoblasts.

-

Induce differentiation into mature adipocytes or myotubes using an appropriate differentiation cocktail.

-

-

Serum Starvation:

-

Before the assay, serum-starve the differentiated cells for 3-4 hours in a low-glucose medium to minimize basal glucose uptake.

-

-

Incubation with Compounds:

-

Treat the cells with the test compound (glimepiride or analogs) for a specified duration. A positive control, such as insulin, should be included.

-

-

Glucose Uptake Measurement:

-

Add a fluorescently-labeled glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), to the cells.

-

Incubate for 30-60 minutes at 37°C.

-

Wash the cells with ice-cold PBS to stop the uptake and remove extracellular 2-NBDG.

-

-

Detection and Analysis:

-

Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader.

-

Calculate the fold-change in glucose uptake relative to the untreated control.

-

Section 3: Assays for Glimepiride Sulfonamide (Intermediate) Activity

The synthetic precursor, glimepiride sulfonamide (GS), has been investigated for its own antidiabetic potential, which may be mediated by DPP-IV inhibition.[6][7]

DPP-IV Inhibition Assay

Objective: To determine if glimepiride sulfonamide or other derivatives can inhibit the enzymatic activity of Dipeptidyl Peptidase-IV (DPP-IV).

Experimental Protocol:

-

Reagents:

-

Recombinant human DPP-IV enzyme.

-

DPP-IV substrate, e.g., Gly-Pro-AMC (a fluorogenic substrate) or Gly-Pro-pNA (a chromogenic substrate).

-

Assay buffer (e.g., Tris-HCl, pH 8.0).

-

A known DPP-IV inhibitor as a positive control (e.g., sitagliptin).

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer.

-

Add various concentrations of the test compound (glimepiride sulfonamide).

-

Add the DPP-IV enzyme and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the DPP-IV substrate.

-

Incubate at 37°C for 30-60 minutes.

-

-

Detection:

-

Measure the fluorescence or absorbance using a plate reader at the appropriate wavelength.

-

-

Data Analysis:

-

Calculate the percentage of DPP-IV inhibition for each compound concentration relative to the uninhibited control.

-

Plot the percentage of inhibition against the log concentration of the compound to determine the IC₅₀ value.

-

Logical Relationship of Glimepiride and its Sulfonamide Intermediate

Caption: Distinct biological targets of glimepiride and its sulfonamide intermediate.

References

- 1. Glimepiride: evidence-based facts, trends, and observations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glimepiride - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Glimepiride? [synapse.patsnap.com]

- 4. Sulfonylurea receptor -1 (SUR1): genetic and metabolic evidences for a role in the susceptibility to type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Portico [access.portico.org]

- 6. Study on gluco-regulatory potential of glimepiride sulfonamide using in silico, in vitro and in vivo approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. matilda.science [matilda.science]

- 9. Glimepiride block of cloned β-cell, cardiac and smooth muscle KATP channels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. S-EPMC1572773 - Glimepiride block of cloned beta-cell, cardiac and smooth muscle K(ATP) channels. - OmicsDI [omicsdi.org]

- 11. Effect of metabolic inhibition on glimepiride block of native and cloned cardiac sarcolemmal K(ATP) channels - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Protocols for Testing Glimepiride in Animal Models of Diabetes

Introduction

Glimepiride is a second-generation sulfonylurea oral hypoglycemic agent used for the management of type 2 diabetes mellitus (T2DM).[1][2][3] Its primary mechanism of action involves stimulating the release of insulin from pancreatic β-cells.[1][2][4][5] Additionally, glimepiride exerts extrapancreatic effects, such as enhancing insulin sensitivity in peripheral tissues, which contributes to its glucose-lowering activity.[4][5][6] Animal models of diabetes are indispensable tools for preclinical evaluation of antihyperglycemic agents like glimepiride, allowing researchers to study efficacy, mechanism of action, and potential side effects in a controlled in vivo setting.[7][8][9]

These application notes provide detailed protocols for inducing diabetes in animal models and subsequently testing the therapeutic efficacy of glimepiride. The methodologies cover drug administration, key biochemical assays, and data interpretation, tailored for researchers in pharmacology and drug development.

I. Animal Models for Diabetes Research

The selection of an appropriate animal model is critical for studying diabetes. Both chemically-induced and genetic models are commonly employed.

-

Chemically-Induced Models : These models are created by administering a chemical that is toxic to pancreatic β-cells. The most common agent is streptozotocin (STZ).[10][11][12] Alloxan is also used but is less stable.[13] STZ is transported into β-cells via the GLUT2 glucose transporter, where it causes DNA alkylation and damage, leading to β-cell necrosis and insulin deficiency.[14]

-

Type 1 Diabetes Model : A single high dose of STZ (e.g., 50-65 mg/kg in rats) is used to destroy a majority of the β-cells, mimicking type 1 diabetes.[12][14]

-

Type 2 Diabetes Model : A lower dose of STZ is often combined with a high-fat diet to induce a state of insulin resistance and partial β-cell dysfunction, which more closely resembles T2DM.[10][14]

-

-

Genetic Models : These models have genetic mutations that lead to diabetes. Examples include:

-

db/db Mice : These mice have a mutation in the leptin receptor, leading to obesity, insulin resistance, and eventual β-cell failure.[15][16]

-

Zucker Diabetic Fatty (ZDF) Rats : These rats also have a leptin receptor mutation and develop obesity, hyperlipidemia, and insulin resistance, making them a suitable model for T2DM.[17]

-

II. Experimental Protocols

Protocol 1: Induction of Type 1 Diabetes using Streptozotocin (STZ) in Rats

This protocol describes the induction of diabetes in adult male Sprague-Dawley or Wistar rats.

Materials:

-

Streptozotocin (STZ)

-

Cold 0.1 M citrate buffer (pH 4.5)

-

Adult male rats (e.g., Sprague-Dawley, 250-300g)

-

Glucometer and test strips

-

Insulin (for managing severe hyperglycemia if necessary)

Procedure:

-